

What is the CAS number for 4-Chlorobenzanilide?

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Compound of Interest

Compound Name: 4-Chlorobenzanilide

CAS No.: 6833-15-4

Cat. No.: B1594193

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An In-Depth Technical Guide to 4-Chlorobenzanilide

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chlorobenzanilide**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document covers the compound's fundamental properties, detailed synthesis protocols, applications, and analytical methodologies, grounded in authoritative scientific principles.

Core Identification and Properties

4-Chlorobenzanilide is an organic compound classified as an anilide derivative. Its structure features a benzamide core where the phenyl group attached to the nitrogen is substituted with a chlorine atom at the 4-position.

The definitive Chemical Abstracts Service (CAS) number for **4-Chlorobenzanilide** is 6833-15-4.^{[1][2][3][4][5]} This identifier is crucial for unambiguous database searches and regulatory compliance.

Physicochemical Properties

A summary of the key properties of **4-Chlorobenzanilide** is presented below. These data are essential for designing experimental conditions, including solvent selection and purification strategies.

Property	Value	Source(s)
CAS Number	6833-15-4	[1][2][3][5]
IUPAC Name	4-chloro-N-phenylbenzamide	[5]
Synonyms	p-Chlorobenzanilide, 4-Chloro-N-phenylbenzamide	[1][2][3][5]
Molecular Formula	C ₁₃ H ₁₀ ClNO	[2][5][6]
Molecular Weight	231.68 g/mol	[2][5]
Appearance	White to off-white or yellowish crystalline solid	[1][6]
Melting Point	199-201 °C (lit.)	[4]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone	[1][6]

Synthesis of 4-Chlorobenzanilide: A Validated Protocol

The most common and efficient synthesis of **4-Chlorobenzanilide** is achieved via the Schotten-Baumann reaction, a nucleophilic acyl substitution. This involves the reaction of aniline with 4-chlorobenzoyl chloride.[7] The causality behind this choice is the high electrophilicity of the acid chloride's carbonyl carbon, which is readily attacked by the nucleophilic nitrogen of aniline. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution

This protocol describes a standard laboratory-scale synthesis.

Materials:

- Aniline
- 4-Chlorobenzoyl chloride
- Pyridine (or 10% aqueous sodium hydroxide)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

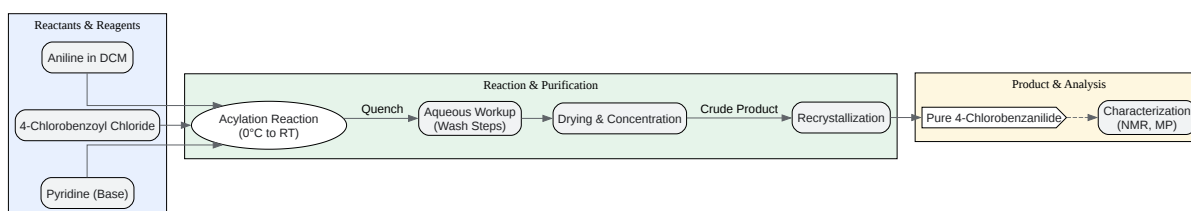
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.
- **Addition of Base:** Slowly add pyridine (1.1 equivalents) to the aniline solution. Pyridine acts as a base to quench the HCl generated during the reaction, preventing the protonation of the aniline starting material.
- **Acylation:** While maintaining the temperature at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in DCM dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

- **Workup:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Chlorobenzanilide** as a white crystalline solid.
- **Characterization:** Confirm the identity and purity of the product using analytical techniques such as ^1H NMR, ^{13}C NMR, and melting point analysis.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from reactants to the purified final product.



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Sources

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